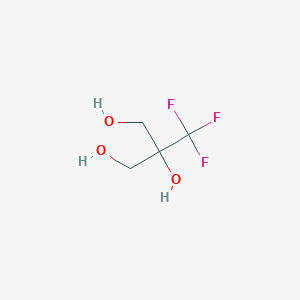

2-(Trifluoromethyl)-1,2,3-propanetriol

Description

Strategic Importance of Fluorine and Trifluoromethyl Groups in Chemical Design

The trifluoromethyl (-CF3) group is a powerful tool in molecular design due to its unique combination of properties that can significantly alter a molecule's behavior. The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can influence the reactivity and acidity of nearby functional groups. mdpi.com This electronic effect is critical in fine-tuning the binding affinities of drug candidates to their biological targets. nih.gov

One of the most valued attributes of the -CF3 group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This increased stability can extend the half-life of a drug, a desirable pharmacokinetic property. mdpi.com

Furthermore, the trifluoromethyl group significantly impacts a molecule's lipophilicity, which governs its ability to cross biological membranes. With a Hansch π value of +0.88, the -CF3 group increases the lipophilicity of a compound, potentially enhancing its absorption and distribution in vivo. mdpi.com The -CF3 group is also frequently employed as a bioisostere for methyl or chloro groups. Its steric profile is similar enough to mimic these groups, allowing it to occupy similar binding pockets while introducing beneficial electronic and metabolic changes. nih.gov

Table 1: Key Physicochemical Effects of the Trifluoromethyl Group in Chemical Design

| Property | Effect of -CF3 Incorporation | Strategic Advantage in Design |

| Electronic Nature | Strong electron-withdrawing group | Modulates acidity/basicity, enhances binding interactions. mdpi.com |

| Metabolic Stability | High resistance to oxidative metabolism | Increases compound half-life and bioavailability. mdpi.comnih.gov |

| Lipophilicity | Increases lipophilicity (Hansch π = +0.88) | Can improve membrane permeability and absorption. mdpi.com |

| Bioisosterism | Acts as a mimic for methyl or chloro groups | Allows for fine-tuning of properties while maintaining binding. nih.gov |

Classification and Structural Diversity of Trifluoromethylated Alcohols and Polyols

Polyols are organic compounds that contain multiple hydroxyl (-OH) functional groups. sigmaaldrich.com They are broadly classified based on the number of these groups: diols possess two, triols have three, and tetrols contain four. This family of compounds serves as fundamental building blocks in polymer chemistry and can be found in various biological systems.

The introduction of a trifluoromethyl group into this class creates trifluoromethylated alcohols and polyols. These can be categorized in several ways:

By Degree of Fluorination: Compounds can be partially fluorinated, containing a mix of C-H and C-F bonds, or perfluorinated, where all hydrogens on the carbon skeleton (excluding the hydroxyl proton) are replaced by fluorine. Most primary and secondary perfluoroalcohols are unstable; however, partially fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) and 1,1,1,3,3,3-hexafluoroisopropanol are stable and widely used as specialized solvents. wikipedia.org

By the Number of Hydroxyl Groups: Like their non-fluorinated counterparts, these compounds are classified as trifluoromethylated diols, triols, and so on, based on the number of -OH groups.

By Structural Arrangement: The position of the -CF3 group relative to the hydroxyl groups is a critical structural feature. The inductive effect of the -CF3 group can significantly alter the acidity and reactivity of the neighboring -OH groups, and this effect is distance-dependent. nih.gov

The structural diversity is vast, ranging from simple linear alcohols where a terminal methyl group is replaced by a -CF3 group, to more complex polyols where the -CF3 group is positioned on the carbon backbone between multiple hydroxyl functionalities.

Table 2: Classification and Examples of Fluorinated Alcohols

| Classification | Description | Example Compound |

| Partially Fluorinated Alcohol | An alcohol with at least one C-F bond. wikipedia.org | 2,2,2-Trifluoroethanol |

| Perfluorinated Alcohol | An alcohol where all C-H bonds are replaced by C-F bonds (excluding the -OH). Many are unstable. wikipedia.org | Nonafluoro-tert-butyl alcohol |

| Fluorotelomer Alcohol | Composed of a fluorinated carbon chain and a hydrocarbon-based alcohol group. wikipedia.org | 8:2 Fluorotelomer alcohol |

| Trifluoromethylated Triol | A polyol containing three hydroxyl groups and a trifluoromethyl group. | 2-(Trifluoromethyl)-1,2,3-propanetriol |

Positioning of this compound within the Polyol Chemical Landscape

The compound this compound occupies a specific and interesting position within the chemical landscape of polyols. Structurally, it is an analog of glycerol (B35011) (propane-1,2,3-triol), a fundamental triol used widely in the food, pharmaceutical, and polymer industries. mdpi.com The defining feature of this compound is the substitution of the hydrogen atom on the central carbon (C-2) of the glycerol backbone with a trifluoromethyl group.

This single, strategic modification places it firmly in the category of a trifluoromethylated triol and distinguishes it significantly from its parent compound. While glycerol is a hydrophilic, viscous liquid, the introduction of the lipophilic and powerfully electron-withdrawing -CF3 group at the C-2 position is expected to dramatically alter the molecule's physicochemical properties. The inductive effect of the -CF3 group would likely increase the acidity of the three hydroxyl groups, particularly the tertiary alcohol at C-2. This is a known effect in simpler fluoroalcohols. nih.gov

The presence of both the hydrophilic triol backbone and the lipophilic -CF3 group suggests that this compound may possess unique solubility and interfacial properties. In essence, it represents a direct chemical bridge between the well-established chemistry of simple polyols like glycerol and the advanced field of organofluorine chemistry. Its structure makes it a valuable model compound for studying the influence of a geminal -CF3 group on the properties and reactivity of a polyol system. Studies on other glycerol analogues have shown that replacing a hydroxyl group with a fluorine atom can significantly impact enzymatic interactions, indicating that such structural modifications have profound biological consequences. nih.govportlandpress.comnih.gov

Table 3: Structural Comparison of 1,2,3-Propanetriol and this compound

| Feature | 1,2,3-Propanetriol (Glycerol) | This compound |

| Chemical Formula | C3H8O3 | C4H7F3O3 |

| Backbone | Propane | Propane |

| Hydroxyl Groups | Three (-OH at C-1, C-2, C-3) | Three (-OH at C-1, C-2, C-3) |

| Substituent at C-2 | Hydrogen (-H) | Trifluoromethyl (-CF3) |

| Classification | Triol | Trifluoromethylated Triol |

| Expected Acidity | Standard polyol acidity | Increased acidity of -OH groups due to -CF3 inductive effect. nih.gov |

| Expected Lipophilicity | Hydrophilic | Increased lipophilicity due to the presence of the -CF3 group. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H7F3O3 |

|---|---|

Molecular Weight |

160.09 g/mol |

IUPAC Name |

2-(trifluoromethyl)propane-1,2,3-triol |

InChI |

InChI=1S/C4H7F3O3/c5-4(6,7)3(10,1-8)2-9/h8-10H,1-2H2 |

InChI Key |

TYDDZNRRPMJOSB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)(C(F)(F)F)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethyl 1,2,3 Propanetriol and Analogues

Direct Trifluoromethylation Strategies

The direct installation of a trifluoromethyl (CF₃) group onto an aliphatic scaffold like propanetriol is a formidable challenge due to the high strength of C-H bonds and the presence of multiple reactive hydroxyl groups. However, advancements in trifluoromethylation chemistry provide three main approaches that could theoretically be adapted for this purpose or for the synthesis of related analogues. These methods are categorized by the nature of the trifluoromethylating species: nucleophilic, electrophilic, or radical.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent (CF₃⁻) with an electrophilic carbon center. The most common and effective reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. wikipedia.orgnih.gov Its activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), generates a hypervalent silicon species that readily delivers a nucleophilic CF₃ group to carbonyls and other electrophiles. wikipedia.orgconicet.gov.ar

Another significant source for the CF₃⁻ anion is fluoroform (HCF₃), an inexpensive industrial byproduct. beilstein-journals.orgnih.gov Taming HCF₃ is challenging due to the instability of the resulting anion, which can readily decompose to difluorocarbene. beilstein-journals.orgnih.gov However, systems utilizing strong bases like potassium hexamethyldisilazide (KHMDS) in coordinating solvents such as triglyme (B29127) have been developed to stabilize the CF₃⁻ anion and facilitate its reaction with carbonyl compounds. beilstein-journals.orgnih.govnih.gov

Table 1: Common Reagents for Nucleophilic Trifluoromethylation

| Reagent Name | Formula | Activator/Co-reagent | Typical Substrates |

|---|---|---|---|

| Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | Fluoride source (e.g., TBAF, CsF) | Aldehydes, Ketones, Imines |

| Fluoroform | HCF₃ | Strong base (e.g., KHMDS, t-BuOK) | Aldehydes, Ketones, Esters |

This table presents common reagents used in nucleophilic trifluoromethylation reactions applicable to carbonyl-containing precursors.

Direct application to a glycerol (B35011) backbone is unlikely. Instead, these methods are highly relevant for the functional group interconversion approach discussed in section 2.2.1, where a carbonyl precursor is used.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation reagents deliver a formal "CF₃⁺" cation equivalent to a nucleophilic substrate. This class of reagents has expanded significantly, offering milder conditions compared to older, harsher methods. Prominent examples include hypervalent iodine compounds, such as the Togni reagents, and sulfonium (B1226848) salts, like the Umemoto reagents. nih.gov These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic systems.

While powerful, these reagents are generally not suited for the direct trifluoromethylation of an unactivated C-H bond on a polyol like glycerol. The nucleophilic character of the hydroxyl groups would likely lead to undesirable side reactions.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to a substrate, typically an alkene or arene. wikipedia.org Sources of the •CF₃ radical are diverse and include trifluoroiodomethane (CF₃I) under photolytic or radical initiator conditions, and sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent. wikipedia.org More recently, photoredox catalysis has emerged as a powerful tool for generating •CF₃ radicals from reagents like Togni's or Umemoto's reagents under exceptionally mild conditions. nih.govprinceton.edu

This approach is best suited for substrates with C-C multiple bonds or for C-H functionalization of specific, activated positions. Direct, selective C-H trifluoromethylation of glycerol via a radical pathway would be non-selective and difficult to control.

Synthesis via Functional Group Interconversions of Glycerol Derivatives

A more practical and chemically selective strategy for synthesizing 2-(Trifluoromethyl)-1,2,3-propanetriol involves a multi-step sequence starting from readily available glycerol derivatives. This approach circumvents the challenges of direct C-H functionalization by leveraging the reactivity of strategically placed functional groups.

Approaches Involving Aldehyde or Ketone Precursors

The most direct and plausible route to this compound is through the nucleophilic trifluoromethylation of a carbonyl precursor. Glycerol can be selectively oxidized to produce 1,3-dihydroxyacetone (B48652) (DHA), a ketose sugar that serves as an ideal precursor. nih.govmdpi.comresearchgate.net

The key transformation is the addition of a trifluoromethyl nucleophile to the ketone carbonyl of DHA. Using the Ruppert-Prakash reagent (TMSCF₃) activated by a catalytic amount of fluoride is a well-established method for converting ketones to tertiary trifluoromethyl carbinols. nih.govnih.gov

The proposed reaction would proceed as follows:

Protection (Optional but Recommended): The two primary hydroxyl groups of 1,3-dihydroxyacetone are first protected to prevent side reactions. A common strategy is the formation of an acetal (B89532) or ketal, for instance, by reacting DHA with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxan-5-one (B43941) (solketal ketone).

Nucleophilic Trifluoromethylation: The protected ketone is then treated with TMSCF₃ and a fluoride catalyst. The CF₃⁻ equivalent attacks the carbonyl carbon, forming a silylated tertiary alcohol intermediate.

Deprotection: Subsequent acidic workup removes the silyl group from the newly formed tertiary alcohol and hydrolyzes the protecting group (e.g., the acetonide) to reveal the two primary hydroxyl groups, yielding the final product, this compound.

Table 2: Proposed Synthetic Route via Ketone Precursor

| Step | Precursor | Reagent(s) | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Glycerol | Oxidizing Agent (e.g., Gluconobacter oxydans) | 1,3-Dihydroxyacetone (DHA) | Selective oxidation of the secondary alcohol. researchgate.net |

| 2 | 1,3-Dihydroxyacetone | Acetone, Acid Catalyst | 2,2-Dimethyl-1,3-dioxan-5-one | Protection of primary hydroxyls to ensure selective trifluoromethylation. |

This table outlines a plausible and high-yielding pathway to the target compound based on established chemical transformations.

An analogous route could be envisioned starting from glyceraldehyde, the aldehyde isomer of DHA. Enantioselective α-trifluoromethylation of aldehydes has been achieved through the merger of organocatalysis and photoredox catalysis, which could provide access to chiral analogues. nih.govprinceton.edu

Derivatization of Halogenated Propanetriol Scaffolds

An alternative synthetic strategy involves the displacement of a halogen atom from a glycerol-derived scaffold with a trifluoromethyl group. This method relies on the preparation of a suitable halogenated precursor, such as a 2-halo-1,3-propanediol derivative.

Glycerol can be converted to 1,3-dichlorohydrin, which can then be oxidized to 1,3-dichloroacetone. scielo.br While useful, a more direct precursor would be a 2-halopropanetriol. The synthesis of such compounds can be challenging. However, if a precursor like 2-iodo-1,3-propanediol (with protected hydroxyls) were available, it could potentially undergo a copper-mediated cross-coupling reaction. The McLoughlin-Thrower reaction, an early example of copper-mediated trifluoromethylation of iodoaromatics, provides a precedent for such transformations. wikipedia.org Modern variations of copper-catalyzed or palladium-catalyzed trifluoromethylations could also be applicable. This route is generally considered less direct and potentially lower-yielding than the carbonyl addition strategy due to the challenges in preparing the required halogenated precursor and the often-demanding conditions for the C-CF₃ bond formation.

Ring-Opening Reactions of Epoxide Intermediates

A primary route to this compound involves the hydrolysis of a trifluoromethylated epoxide precursor, specifically ((2-(trifluoromethyl)oxiran-2-yl)methanol). This epoxide can be synthesized from 2-(trifluoromethyl)allyl alcohol through epoxidation. The subsequent ring-opening of the epoxide via hydrolysis yields the desired 1,2,3-triol structure. The reaction proceeds via a nucleophilic attack of water on the epoxide ring, which is activated by the electron-withdrawing trifluoromethyl group.

The general transformation can be depicted as follows:

Figure 1. General scheme for the synthesis of this compound from 2-(trifluoromethyl)allyl alcohol.

While specific yields for the hydrolysis of ((2-(trifluoromethyl)oxiran-2-yl)methanol) are not extensively reported in the literature, the analogous ring-opening of other epoxides is a well-established and generally high-yielding reaction.

Asymmetric Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest. This is primarily achieved by employing asymmetric synthesis strategies in the formation of the key epoxide intermediate or through direct asymmetric transformations.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, such as an epoxidation or a trifluoromethylation. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

For instance, Evans oxazolidinone auxiliaries are widely used to direct stereoselective alkylations and aldol (B89426) reactions. While a direct application to the synthesis of this compound is not prominently documented, the principle involves the formation of a chiral enolate that reacts with a trifluoromethylating agent with high diastereoselectivity. Subsequent transformations, including reduction and hydrolysis, would lead to the desired chiral triol.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in Synthesis of this compound |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Diastereoselective trifluoromethylation of an acetate-derived enolate. |

| Camphorsultam | Various Asymmetric Reactions | Control of stereochemistry in the formation of a C-CF3 bond. |

Chiral Catalyst-Mediated Approaches

Transition metal complexes with chiral ligands are powerful tools for asymmetric catalysis. A key potential application for the synthesis of enantiomerically enriched this compound is the Sharpless asymmetric epoxidation of 2-(trifluoromethyl)allyl alcohol. This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to achieve highly enantioselective epoxidation of allylic alcohols. The choice of (+)-DET or (-)-DET determines which enantiomer of the epoxide is formed, thus leading to either (R)- or (S)-2-(Trifluoromethyl)-1,2,3-propanetriol after hydrolysis.

Table 2: Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Allyl Alcohol | (+)-DET | (2R)-glycidol | >95% |

| Allyl Alcohol | (-)-DET | (2S)-glycidol | >95% |

| 2-(Trifluoromethyl)allyl alcohol | (+)-DET (Predicted) | (R)-((2-(Trifluoromethyl)oxiran-2-yl)methanol) | High (expected) |

The electron-withdrawing nature of the trifluoromethyl group in 2-(trifluoromethyl)allyl alcohol is expected to influence the reaction rate but the high reliability of the Sharpless epoxidation suggests that good to excellent enantioselectivity should be achievable.

Organocatalysis employs small organic molecules to catalyze chemical reactions enantioselectively. For the synthesis of chiral this compound, an organocatalytic approach could involve the asymmetric trifluoromethylation of a suitable three-carbon prochiral substrate. For example, a chiral amine or thiourea (B124793) catalyst could be used to activate a trifluoromethylating agent and an aldehyde or ketone to facilitate a stereoselective carbon-carbon bond formation. While specific examples for this triol are scarce, the general methodology is well-established for the synthesis of other chiral trifluoromethylated alcohols.

Biocatalytic Transformations for Stereoselective Production

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the production of enantiomerically enriched this compound, a potential biocatalytic route could involve the kinetic resolution of the racemic triol or a precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the triol, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, a hydrolase could be used for the enantioselective hydrolysis of a racemic ester derivative of the triol. Another approach could be the use of an engineered enzyme to directly catalyze the asymmetric synthesis of the target molecule. While specific enzymes for this transformation have not been widely reported, the broad substrate tolerance of many hydrolases and oxidoreductases makes this a promising area for future research.

One-Pot and Multicomponent Reaction Strategies for Trifluoromethylated Polyols

One plausible one-pot strategy could involve the trifluoromethylation of a suitable three-carbon precursor, such as an unsaturated propenol derivative, followed by a dihydroxylation step. For instance, a trifluoromethylating agent could be reacted with allyl alcohol or a protected derivative, and subsequently, an oxidizing agent could be introduced in the same reaction vessel to generate the diol functionality. The choice of catalyst and reaction conditions would be critical to ensure compatibility between the trifluoromethylation and dihydroxylation steps.

Multicomponent reactions, which involve the simultaneous combination of three or more reactants to form a single product, represent another powerful approach. researchgate.net A hypothetical MCR for a trifluoromethylated polyol could involve a trifluoromethyl-containing building block, a carbonyl compound, and a source of two additional hydroxyl groups or their precursors. The design of such a reaction would depend on the creative selection of starting materials that can assemble in a convergent manner to yield the desired polyol structure.

While direct examples for trifluoromethylated polyols are scarce, the literature on one-pot syntheses of other complex fluorinated molecules is rich. For example, one-pot Friedel–Crafts-type acylation–alkylation reactions have been successfully employed for the synthesis of tri- and di-fluoromethyl-bis(indolyl)methanols. researchgate.net This demonstrates the feasibility of combining multiple bond-forming events in a single operation for fluorinated molecules. Similarly, one-pot domino transformations of trifluoromethyl ketones have been developed to produce complex heterocyclic structures. researchgate.net These examples underscore the potential for applying similar principles to the synthesis of aliphatic trifluoromethylated polyols.

To illustrate a potential one-pot approach, consider the following hypothetical reaction scheme. This table is based on general conditions for trifluoromethylation and dihydroxylation reactions and serves as a conceptual framework.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1. Trifluoromethylation | Allyl alcohol | CF3-source (e.g., TMSCF3), Initiator | THF | 0 - 25 | 2 - 4 | - |

| 2. Dihydroxylation | In situ generated trifluoromethylated alkene | OsO4 (catalytic), NMO | Acetone/Water | 25 | 12 - 24 | 60 - 80 |

This conceptualized process highlights the potential for a streamlined synthesis, although significant experimental optimization would be required to achieve the desired outcome. The development of such one-pot and multicomponent strategies remains a key area of research for the efficient and sustainable production of trifluoromethylated polyols.

Green Chemistry Considerations in Trifluoromethylated Propanetriol Synthesis

The synthesis of this compound and its analogues can be approached with a strong emphasis on the principles of green chemistry to minimize environmental impact and enhance sustainability. Key considerations include the use of renewable feedstocks, the selection of environmentally benign solvents, the development of catalytic methods, and the application of biocatalysis.

Renewable Feedstocks: A primary green chemistry goal is the utilization of renewable starting materials. Glycerol, a major byproduct of biodiesel production, stands out as an ideal and abundant renewable feedstock for the synthesis of this compound. tandfonline.compatsnap.com Utilizing crude glycerol from the biodiesel industry would not only provide a sustainable carbon source but also add value to the biodiesel production chain. tandfonline.com The challenge lies in developing efficient methods for the selective trifluoromethylation of the glycerol backbone.

Green Solvents and Reaction Conditions: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional solvents often used in trifluoromethylation reactions can be volatile and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents. researchgate.net For instance, catalyst-free direct C-H trifluoromethylation of arenes has been successfully demonstrated in a water-acetonitrile mixture, highlighting the potential for aqueous reaction media. Furthermore, performing reactions under solvent-free conditions, where possible, represents an even more sustainable approach. researchgate.net

Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, thereby minimizing waste. The development of efficient catalysts for the trifluoromethylation of polyol precursors is a key research objective. These catalysts could be based on abundant and non-toxic metals or even be organocatalysts, further enhancing the green credentials of the synthesis. For example, green, oxidant-free electrochemical methods have been developed for the trifluoromethylation of alkenes, which could be a precursor to the target polyol. organic-chemistry.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Biocatalytic approaches for the synthesis of polyols and the introduction of fluorine-containing groups are emerging fields of research. nih.gov While the direct enzymatic trifluoromethylation of glycerol is not yet established, enzymes could be employed for the synthesis of key intermediates or for the modification of glycerol derivatives under mild conditions. tandfonline.comresearchgate.net For instance, lipases have been used in the synthesis of glycerol carbonate, a derivative of glycerol, demonstrating the potential of biocatalysis in modifying the glycerol backbone. tandfonline.com

The following table summarizes key green chemistry considerations and their potential application in the synthesis of this compound.

Table 2: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Application to Synthesis | Potential Advantages |

|---|---|---|

| Use of Renewable Feedstocks | Starting from bio-derived glycerol. tandfonline.compatsnap.com | Reduces reliance on fossil fuels, utilizes a waste byproduct. tandfonline.com |

| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or bio-solvents. researchgate.net | Reduces toxicity and environmental pollution. researchgate.net |

| Catalysis | Development of reusable and non-toxic catalysts for trifluoromethylation. | Increases reaction efficiency, reduces waste. |

| Biocatalysis | Use of enzymes for selective transformations of glycerol or its derivatives. researchgate.netnih.gov | High selectivity, mild reaction conditions, biodegradable catalysts. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing.

Based on a comprehensive search of publicly available information, there is currently insufficient data to generate a detailed scientific article on the specific chemical transformations and reactivity profiles of This compound that adheres to the requested outline.

The performed searches for the reactivity of the hydroxyl functionalities (esterification, etherification, oxidation, and cyclization) and the trifluoromethyl group (C-F bond activation and mechanistic studies) for this specific compound did not yield relevant results. The available literature discusses these types of reactions on analogous but distinct molecules, such as glycerol (1,2,3-propanetriol) or other trifluoromethyl-containing organic compounds.

Consequently, an article that is both scientifically accurate and strictly focused on "this compound" as per the provided structure cannot be composed at this time. Writing such an article would necessitate speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and focus. Further experimental research on this compound is needed before a comprehensive review of its chemical transformations can be written.

Chemical Transformations and Reactivity Profiles of 2 Trifluoromethyl 1,2,3 Propanetriol

Transformations Under Specific Reaction Conditions

The reactivity of 2-(trifluoromethyl)-1,2,3-propanetriol is significantly influenced by the reaction conditions, particularly the presence of acid or base catalysts, or initiation by photoredox processes. The electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties to the adjacent tertiary alcohol, dictating the course of chemical transformations.

Acid-Catalyzed Reactions

While specific studies on the acid-catalyzed reactions of this compound are not extensively documented, its structural similarity to other vicinal diols allows for the prediction of several key transformations. The presence of a tertiary alcohol adjacent to a primary and another secondary alcohol, influenced by a strong electron-withdrawing trifluoromethyl group, suggests that carbocation-mediated rearrangements and dehydration are likely pathways under acidic conditions.

One of the primary reactions anticipated for 1,2-diols under acidic conditions is the pinacol (B44631) rearrangement. nrochemistry.commasterorganicchemistry.comwikipedia.org This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequently, a 1,2-migration of a neighboring group occurs to stabilize the positive charge, ultimately leading to a carbonyl compound. masterorganicchemistry.comwikipedia.org In the case of this compound, protonation could occur at either the primary, secondary, or tertiary hydroxyl group. Protonation of the tertiary hydroxyl group would be sterically hindered but would lead to a more stable tertiary carbocation upon loss of water. However, the strong electron-withdrawing effect of the CF3 group would destabilize an adjacent carbocation. Therefore, protonation of the primary or secondary hydroxyl groups is more likely.

For instance, protonation of the primary hydroxyl group and subsequent loss of water would generate a primary carbocation, which could then undergo rearrangement. The migration of the adjacent hydroxymethyl group or the C(OH)CF3 group would be possible. Given the electronic effects, the migration of the alkyl group is generally favored.

Another significant acid-catalyzed reaction is dehydration. researchgate.net Similar to the pinacol rearrangement, this process is initiated by the protonation of a hydroxyl group and elimination of water. For vicinal diols, this can lead to the formation of enols, which then tautomerize to the corresponding ketones or aldehydes. researchgate.net The specific products would depend on which hydroxyl group is eliminated and the subsequent rearrangement pathways.

The table below illustrates plausible acid-catalyzed transformations of a generic trifluoromethyl-substituted vicinal diol, which can serve as a model for the reactivity of this compound.

| Catalyst | Substrate Analogue | Reaction Type | Product(s) | Reference(s) |

| H₂SO₄ | 1,1,1-Trifluoro-2,3-butanediol | Pinacol Rearrangement | 3,3,3-Trifluoro-2-butanone | nrochemistry.commasterorganicchemistry.com |

| TsOH | 1-Phenyl-2,2,2-trifluoro-1,2-ethanediol | Dehydration | 2,2,2-Trifluoroacetophenone | researchgate.net |

| Lewis Acids (e.g., BF₃·OEt₂) | Cyclic vicinal diols | Ring Expansion/Contraction | Ketones | nrochemistry.com |

This table presents hypothetical data based on known reactions of analogous compounds.

Base-Catalyzed Reactions

Under basic conditions, this compound is expected to exhibit distinct reactivity patterns, primarily involving the acidic protons of the hydroxyl groups and potential fragmentation reactions facilitated by the electron-withdrawing trifluoromethyl group.

One probable reaction is the retro-aldol reaction. khanacademy.orgyoutube.com The 1,2,3-triol system can be viewed as a hydrated derivative of a hydroxy ketone. In the presence of a strong base, deprotonation of a hydroxyl group can initiate a cascade of bond cleavages. For this compound, cleavage of the C2-C3 bond could lead to the formation of trifluoroacetaldehyde (B10831) and glycolaldehyde. Alternatively, cleavage of the C1-C2 bond would yield formaldehyde (B43269) and a trifluoromethylated dihydroxy acetaldehyde. The specific pathway would be influenced by the stability of the resulting carbanionic intermediates.

Another important transformation to consider, given the trifluoromethyl ketone-like structure at the C2 position, is a haloform-type reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org Although this reaction typically involves methyl ketones, the principle of nucleophilic attack by a base on the carbonyl-like carbon followed by cleavage of the C-CF3 bond is plausible, especially under harsh basic conditions. This would lead to the formation of a carboxylate and fluoroform (CHF3). The stability of the trifluoromethyl anion as a leaving group makes this pathway a possibility.

The table below summarizes potential base-catalyzed reactions of compounds analogous to this compound.

| Catalyst | Substrate Analogue | Reaction Type | Product(s) | Reference(s) |

| NaOH | 1,1,1-Trifluoro-3-hydroxy-2-butanone | Retro-aldol Reaction | Trifluoroacetaldehyde, Acetaldehyde | khanacademy.orgyoutube.com |

| KHMDS | Trifluoromethyl ketones | Trifluoromethylation | α-Trifluoromethyl carbinols | nih.gov |

| Na₂CO₃ | Cinnamaldehyde (as an α,β-unsaturated carbonyl) | Retro-aldol Reaction | Benzaldehyde, Acetaldehyde | khanacademy.org |

This table presents hypothetical data based on known reactions of analogous compounds.

Photoredox Catalysis in Related Systems

A key reaction enabled by photoredox catalysis is the generation of radicals from alcohols. lookchem.comresearchgate.net For instance, trifluoromethylated alcohols can be converted into the corresponding radicals, which can then participate in various coupling reactions. lookchem.comresearchgate.net In the context of this compound, single-electron oxidation of one of the hydroxyl groups could lead to an alkoxy radical. The tertiary alcohol, being the most substituted, would likely form a more stable radical upon deprotonation. This radical could then undergo C-C bond cleavage, a common fate for such intermediates, especially when it leads to the formation of a stable trifluoromethyl radical.

Visible-light-mediated C-C bond cleavage of 1,2-diols has been demonstrated using cerium photocatalysis, leading to the formation of carbonyl compounds. researchgate.netrsc.org This type of transformation could be applicable to this compound, potentially leading to fragmentation into smaller carbonyl-containing molecules.

Furthermore, photoredox catalysis is widely used for trifluoromethylation reactions where a trifluoromethyl radical is generated from a suitable precursor and added to an unsaturated system. nih.govresearchgate.netnih.gov While this compound itself is not a typical trifluoromethyl source, understanding these reactions provides a broader context for the behavior of the trifluoromethyl group in radical processes.

The following table outlines representative reactions in related systems under photoredox catalysis conditions.

| Photocatalyst | Substrate Type | Reaction Type | Product Type | Reference(s) |

| Ru(bpy)₃Cl₂ | Propargylic alcohols | Trifluoromethylation/Isomerization | β-Trifluoromethylated ketones | lookchem.com |

| Ir(ppy)₂(dtbbpy)PF₆ | Trifluoromethylated tertiary bromides | Radical addition to alkenes | γ-Butyrolactams | |

| Cerium complexes | 1,2-Diols | C-C bond cleavage | Aldehydes and ketones | researchgate.netrsc.org |

| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Alkenes | Trifluoromethylation | Trifluoromethylated quaternary centers | researchgate.net |

This table presents data from reactions of analogous or related systems to infer potential reactivity.

Derivatives and Analogues of 2 Trifluoromethyl 1,2,3 Propanetriol

Structural Modifications at the Propanetriol Skeleton

Modifications to the hydroxyl groups of the propanetriol backbone lead to the formation of various ethers and esters. The presence of the electron-withdrawing trifluoromethyl group at the C2 position can influence the reactivity of the adjacent hydroxyl groups.

Glycidyl (B131873) Ether Derivatives

Glycidyl ethers are commonly synthesized by reacting an alcohol with epichlorohydrin (B41342) in the presence of a base or a Lewis acid catalyst. wikipedia.orggoogle.com For a polyol like 2-(Trifluoromethyl)-1,2,3-propanetriol, this reaction can yield a mixture of mono-, di-, and tri-substituted glycidyl ethers. The reaction typically proceeds via a halohydrin intermediate, which is subsequently dehydrochlorinated to form the epoxide ring of the glycidyl ether. wikipedia.org

The synthesis of fluorinated glycidyl ethers, such as 2,2,2-trifluoroethyl glycidyl ether, has been optimized to achieve high yields. researchgate.net By analogy, reacting this compound with epichlorohydrin would be the expected route to its glycidyl ether derivatives. The number of glycidyl ether groups introduced can be controlled by adjusting the stoichiometry of the reactants. These derivatives are valuable as reactive diluents and crosslinking agents in the formulation of epoxy resins, where the trifluoromethyl group could impart enhanced thermal stability and chemical resistance to the resulting polymers. researchgate.net

Table 1: Potential Glycidyl Ether Derivatives of this compound This table is illustrative and based on general synthesis principles.

| Derivative Name | Degree of Substitution | Potential Synthesis Method | Key Reactants |

|---|---|---|---|

| 2-(Trifluoromethyl)-3-(oxiran-2-ylmethoxy)propane-1,2-diol | Mono-glycidyl ether | Base-catalyzed reaction | This compound, Epichlorohydrin, Sodium Hydroxide |

| 1,3-bis(oxiran-2-ylmethoxy)-2-(trifluoromethyl)propan-2-ol | Di-glycidyl ether | Base-catalyzed reaction | This compound, Epichlorohydrin, Sodium Hydroxide |

| 2-((2-(Trifluoromethyl)-2-(oxiran-2-ylmethoxy)ethoxy)methyl)oxirane | Tri-glycidyl ether | Lewis acid catalysis followed by dehydrochlorination | This compound, Epichlorohydrin, Lewis Acid, Base |

Acetate (B1210297) and Other Ester Derivatives

The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid anhydrides, or acid chlorides. The esterification of the parent compound, 1,2,3-propanetriol (glycerol), is well-documented, leading to mono-, di-, and tri-esters, commonly known as acetins in the case of acetate esters. nist.govepa.govaocs.org

The synthesis of α-trifluoromethyl esters has been achieved through various catalytic methods, indicating that the presence of the CF3 group is compatible with ester formation. chemistryviews.org Therefore, reacting this compound with acetic anhydride, for example, would be expected to produce a mixture of mono-, di-, and triacetate esters. The specific reaction conditions, such as temperature and catalyst, would influence the degree of esterification. These ester derivatives are anticipated to have applications as specialty solvents and plasticizers.

Table 2: Representative Esterification Reactions for this compound

| Ester Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acetate | Acetic Anhydride | Acid or base catalyst | 2-(Trifluoromethyl)-1,2,3-propanetriyl triacetate |

| Propanoate | Propanoic Acid | Fischer esterification (acid catalyst, heat) | 2-(Trifluoromethyl)-1,2,3-propanetriyl tripropanoate |

| Benzoate | Benzoyl Chloride | Pyridine or other base | 2-(Trifluoromethyl)-1,2,3-propanetriyl tribenzoate |

Ether Derivatives

Beyond glycidyl ethers, other ether derivatives can be synthesized from this compound. Standard etherification methods, such as the Williamson ether synthesis involving deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide, could be applied. The synthesis of trifluoromethyl ethers is an area of significant interest, with various methods developed for their preparation. nih.govchemrevlett.comnih.gov These methods often employ specific trifluoromethylating agents. nih.govchemrevlett.com

For simple alkyl ethers, the reaction of the corresponding sodium alkoxide of this compound with an alkyl halide would be a conventional approach. The resulting ethers would exhibit altered polarity and solubility compared to the parent triol. The introduction of the trifluoromethyl group can enhance lipophilicity. nih.gov

Analogues with Varied Trifluoromethyl Substitution Patterns

Analogues of this compound can be conceptualized by altering the number and position of the trifluoromethyl groups on the polyol backbone.

Mono- and Poly-trifluoromethylated Polyols

The synthesis of polyols with multiple trifluoromethyl groups presents a synthetic challenge but could yield materials with exceptionally low surface energy and high thermal stability. For instance, polyols are key components in the synthesis of polyurethanes, and the incorporation of fluorine can significantly enhance the properties of the resulting polymer. mdpi.commdpi.com An analogue such as 1,3-bis(trifluoromethyl)-1,2,3-propanetriol would contain two chiral centers, leading to multiple stereoisomers. Poly-trifluoromethylated alcohols, such as perfluoro-tert-butanol, are known for their unique properties, including high acidity and poor nucleophilicity. nist.gov

Table 3: Hypothetical Properties of Poly-Trifluoromethylated Propanetriol Analogues

| Compound Name | Number of CF3 Groups | Expected Impact on Properties |

|---|---|---|

| 1-(Trifluoromethyl)-1,2,3-propanetriol | 1 | Increased acidity of hydroxyl groups compared to glycerol (B35011). |

| This compound | 1 | Influence on C2 hydroxyl reactivity. |

| 1,3-bis(Trifluoromethyl)-1,2,3-propanetriol | 2 | Significantly lower surface energy, increased thermal stability. |

Stereoisomeric Derivatives

The central carbon (C2) of this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-2-(Trifluoromethyl)-1,2,3-propanetriol and (S)-2-(Trifluoromethyl)-1,2,3-propanetriol. The synthesis of chiral organic compounds with trifluoromethyl-substituted stereocenters is of great interest for pharmaceutical and agrochemical applications. nih.gov

Methods for the asymmetric synthesis of enantioenriched α-trifluoromethyl alcohols and ethers have been developed, often employing nickel-catalyzed stereoconvergent cross-coupling reactions. nih.govresearchgate.netnih.gov These strategies could potentially be adapted to produce enantiomerically pure forms of this compound or its derivatives. The stereochemistry of these molecules can be crucial for their biological activity or their performance in chiral applications.

Conjugates and Hybrid Molecules Incorporating this compound Scaffolds

The integration of the this compound scaffold into larger molecular architectures represents a strategic approach in medicinal chemistry and materials science. This strategy aims to combine the unique physicochemical properties conferred by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and specific binding interactions—with the versatile, hydrophilic, and biocompatible nature of the glycerol backbone. nih.gov Research in this area explores the synthesis of conjugates and hybrid molecules where the trifluoromethylated glycerol core is covalently linked to other pharmacophores, polymers, or functional moieties. While specific literature on conjugates derived directly from this compound is highly specialized, broader research into fluorinated glycerol derivatives provides significant insights into the synthetic strategies and potential applications of such hybrid molecules. scielo.brresearchgate.net

Synthesis and Applications of Fluorinated Glycerol Conjugates

The synthesis of hybrid molecules often involves multi-step procedures starting from protected glycerol derivatives. These strategies allow for the selective modification of the hydroxyl groups on the glycerol backbone, enabling the attachment of various fluorinated groups and other molecular entities.

One prominent area of application is in the development of novel surfactants. Researchers have successfully synthesized fluorosurfactants by conjugating perfluoropolyether (PFPE) polymer chains to dendritic glycerol and tri-glycerol head groups. researchgate.net In these hybrid molecules, the glycerol moiety serves as the hydrophilic polar head, while the fluorinated polymer acts as the non-polar tail. This molecular design is crucial for creating stable water-in-oil emulsions, which are essential for applications in microfluidics, used as pico- to nanoliter-volume reactors in chemistry and biology. researchgate.net The synthesis is typically achieved through an amide coupling reaction between amine-functionalized oligo-glycerols and an activated carboxy terminus of the fluorochain. researchgate.net

Another significant application lies in the development of bioactive compounds, such as fungicides. scielo.br Studies have demonstrated the synthesis of glycerol-fluorinated triazole derivatives. The synthetic pathway often begins with a protected glycerol derivative, such as solketal, which is converted into an azide (B81097) intermediate. This glycerol-based azide is then conjugated with various fluorinated alkynes via click chemistry (a copper-catalyzed azide-alkyne cycloaddition) to yield a library of fluorinated glycerol-triazole hybrids. scielo.br The resulting compounds merge the structural features of glycerol with the bioactivity of fluorinated triazoles, leading to new potential fungicidal agents. scielo.br

The research findings for representative fluorinated glycerol conjugates are detailed in the table below.

| Compound Class | Scaffold Component 1 | Scaffold Component 2 | Linkage Type | Intended Application | Reference |

| Fluorinated Triazoles | Glycerol (protected) | Fluorinated Phenylacetylene | 1,2,3-Triazole | Fungicides | scielo.br |

| Fluorosurfactants | Dendritic Tri-glycerol | Perfluoropolyether (PFPE) | Amide | Emulsion Stabilizers | researchgate.net |

| Fluorosurfactants | Mono-glycerol | Perfluoropolyether (PFPE) | Amide | Emulsion Stabilizers | researchgate.net |

This table is generated based on published research into fluorinated glycerol derivatives and may be dynamically updated with new findings.

The research into these related compounds underscores the chemical tractability and versatility of the glycerol backbone for creating complex hybrid molecules. The principles demonstrated in the synthesis of these fluorinated glycerol conjugates are directly applicable to the potential development of novel molecules based on the specific this compound scaffold, a compound whose existence was established in earlier chemical literature. rsc.org The strategic placement of the trifluoromethyl group at the C2 position of the glycerol backbone is anticipated to impart distinct properties to its corresponding conjugates, making it a promising, albeit underexplored, building block for future research in drug discovery and materials science.

Stereochemistry and Conformational Analysis of 2 Trifluoromethyl 1,2,3 Propanetriol Systems

Chirality and Stereoisomerism in Trifluoromethylated Glycerols

The substitution of a hydrogen atom with a trifluoromethyl group at the C2 position of the glycerol (B35011) backbone has profound implications for the molecule's chirality. While glycerol itself is prochiral, meaning it can be converted to a chiral molecule in a single step, 2-(trifluoromethyl)-1,2,3-propanetriol is inherently chiral.

The central carbon atom (C2), bonded to a hydroxyl group, a trifluoromethyl group, and two different hydroxymethyl groups (-CH2OH), becomes a stereocenter. This gives rise to the existence of a pair of enantiomers: (R)-2-(trifluoromethyl)-1,2,3-propanetriol and (S)-2-(trifluoromethyl)-1,2,3-propanetriol. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules.

The presence of the trifluoromethyl group does not introduce additional stereocenters, so the stereoisomerism is limited to this single chiral center. Unlike more complex polyols, diastereomers are not possible for this specific compound.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 |

| (R)-2-(Trifluoromethyl)-1,2,3-propanetriol | R |

| (S)-2-(Trifluoromethyl)-1,2,3-propanetriol | S |

Methods for Absolute and Relative Stereochemical Assignment

Determining the absolute and relative configuration of the stereocenter in this compound is crucial for understanding its properties and for applications in fields such as medicinal chemistry and materials science. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly in the presence of chiral solvating agents or after derivatization with a chiral auxiliary, can be a powerful tool. The formation of diastereomeric complexes or derivatives leads to distinct chemical shifts and coupling constants for the enantiomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration by comparing the data to known standards or through the application of empirical rules like Mosher's method.

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray diffraction analysis. This technique provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms. For this method to be applicable, a suitable single crystal of the compound or a derivative must be obtained.

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are instrumental in separating the enantiomers of this compound. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times. While this method is primarily for separation and determining enantiomeric purity, it can be used for stereochemical assignment by comparing the elution order to that of a known, independently synthesized standard.

Table 2: Comparison of Methods for Stereochemical Assignment

| Method | Principle | Advantages | Limitations |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. | Does not require crystalline material. | Can be complex to interpret; may require derivatization. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous absolute configuration. | Requires a suitable single crystal. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Excellent for separation and purity determination. | Requires a known standard for absolute configuration assignment. |

Conformational Preferences and Dynamics, Influenced by the Trifluoromethyl Group

The trifluoromethyl group exerts a significant influence on the conformational preferences of the this compound backbone. Its large steric bulk and strong electron-withdrawing nature, due to the high electronegativity of the fluorine atoms, dictate the most stable spatial arrangements of the molecule.

Steric Effects: The van der Waals radius of a trifluoromethyl group is considerably larger than that of a hydrogen atom. This steric hindrance forces the molecule to adopt conformations that minimize unfavorable interactions between the CF3 group and the adjacent hydroxymethyl groups. Rotations around the C1-C2 and C2-C3 bonds will be restricted, favoring staggered conformations where the bulky CF3 group is positioned anti-periplanar to the other substituents.

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can influence intramolecular hydrogen bonding patterns. The acidity of the hydroxyl proton at C2 is increased, which could affect its participation in hydrogen bonding networks with the terminal hydroxyl groups. This interplay of steric and electronic effects leads to a complex potential energy surface with a few preferred low-energy conformations. Computational modeling and spectroscopic techniques like NMR can provide insights into these conformational dynamics. It is hypothesized that conformations that allow for intramolecular hydrogen bonding while minimizing steric clash with the CF3 group will be the most populated.

Stereocontrol Mechanisms in Synthetic Transformations

The synthesis of enantiomerically pure this compound requires strategies that can effectively control the stereochemistry at the C2 position. Several approaches can be envisioned, each relying on different mechanisms of stereocontrol.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For instance, a chiral epoxide derived from a natural product could be opened by a trifluoromethyl nucleophile. The stereochemistry of the starting epoxide would directly translate to the stereochemistry of the resulting trifluoromethylated triol. The mechanism of stereocontrol in this case is substrate-controlled, where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective trifluoromethylation of a prochiral precursor. For example, a prochiral ketone could be reduced asymmetrically to a secondary alcohol, followed by nucleophilic trifluoromethylation. Alternatively, a prochiral epoxide could be opened with a trifluoromethylating agent in the presence of a chiral Lewis acid or base catalyst. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The mechanism here is catalyst-controlled.

Diastereoselective Reactions: If a substrate already contains a stereocenter, the introduction of the trifluoromethyl group can be influenced by this existing chirality. By carefully choosing reagents and reaction conditions, it is possible to achieve high diastereoselectivity. The subsequent removal of the directing chiral auxiliary would then yield the enantiomerically enriched target molecule.

The choice of synthetic strategy and the underlying stereocontrol mechanism will depend on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-(Trifluoromethyl)-1,2,3-propanetriol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the proton spectrum is expected to reveal the specific arrangement of the propanetriol backbone.

The structure contains four methylene (B1212753) protons at the C1 and C3 positions and three hydroxyl protons. Due to the chiral center at C2, the two protons on C1 are diastereotopic, as are the two protons on C3. Consequently, they are chemically non-equivalent and should produce distinct signals. The hydroxyl protons often appear as a single broad signal due to rapid chemical exchange, or they may couple with adjacent protons depending on the solvent and concentration.

The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group at C2 is predicted to exert a significant deshielding effect on the neighboring methylene protons, causing their signals to shift downfield compared to the parent glycerol (B35011) molecule (which typically resonates around 3.5-3.8 ppm). nih.govmdpi.com Furthermore, long-range coupling between the fluorine and hydrogen nuclei over four bonds (⁴JH-F) can lead to more complex splitting patterns for the methylene proton signals. nih.govthermofisher.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of glycerol and analogous fluorinated alcohols.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂- (C1, C3) | 3.8 – 4.2 | Doublet of doublets (dd) or Multiplet (m) | Jgeminal, Jvicinal, ⁴JH-F |

| -OH | Variable (e.g., 2.0 - 5.0) | Broad singlet (br s) | N/A |

Carbon (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. For this compound, three distinct signals are expected for the carbon framework in a proton-decoupled spectrum: one for the equivalent C1 and C3 carbons, one for the quaternary C2 carbon, and one for the trifluoromethyl carbon.

The chemical shifts are heavily influenced by the attached functional groups. Compared to glycerol, where C1/C3 appear around 62.5 ppm and C2 at 73.1 ppm, the carbons in the fluorinated analogue are expected to be shifted. nih.gov The C2 carbon, directly attached to the CF₃ group, will experience a significant downfield shift.

A key feature of the ¹³C spectrum will be the presence of carbon-fluorine (JC-F) coupling. researchgate.net

The signal for the CF₃ carbon will be split into a quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms.

The signal for the C2 carbon will also appear as a quartet due to two-bond coupling (²JC-F).

The signal for the C1 and C3 carbons may show further splitting into triplets or quartets due to three-bond coupling (³JC-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of glycerol and analogous fluorinated compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JC-F, Hz) |

| C1, C3 | ~65 | Triplet (t) or Quartet (q) | ³JC-F ≈ 5-10 |

| C2 | ~80-90 | Quartet (q) | ²JC-F ≈ 20-30 |

| CF₃ | ~125 | Quartet (q) | ¹JC-F ≈ 270-280 |

Fluorine (¹⁹F) NMR is highly sensitive and provides a direct window into the chemical environment of the fluorine atoms. azom.com Since the three fluorine atoms in the trifluoromethyl group are chemically equivalent, they are expected to produce a single resonance in the ¹⁹F NMR spectrum.

The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. For a CF₃ group attached to a quaternary aliphatic carbon, the signal is typically observed in the range of -70 to -80 ppm (relative to CFCl₃ as a standard). In a proton-decoupled spectrum, this signal would appear as a singlet. In a coupled spectrum, the signal may be split into a multiplet due to long-range coupling (e.g., ⁴JF-H) with the methylene protons on C1 and C3. thermofisher.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Predicted values are based on typical ranges for aliphatic trifluoromethyl groups.

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Singlet (s) (proton-decoupled) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. For this compound (C₄H₇F₃O₃), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The calculated monoisotopic mass of the neutral molecule is 160.0347 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule ([M+H]⁺) or an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Table 4: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M] | C₄H₇F₃O₃ | 160.0347 |

| [M+H]⁺ | C₄H₈F₃O₃⁺ | 161.0425 |

| [M+Na]⁺ | C₄H₇F₃O₃Na⁺ | 183.0245 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. Alcohols commonly fragment via two main pathways: dehydration (loss of a water molecule) and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen atom). libretexts.orglibretexts.org

For this compound, the fragmentation is expected to be influenced by the stability of the resulting fragments and the presence of the electronegative CF₃ group. Key fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 142. researchgate.net

Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage at the C1-C2 or C2-C3 bond, resulting in a loss of 31 mass units.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond would lead to a loss of 69 mass units.

Analysis of these characteristic fragments using tandem MS (MS/MS) experiments can confirm the connectivity of the atoms within the molecule.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (Loss from M⁺•) | m/z of Fragment | Neutral Loss |

| [M - H₂O]⁺• | 142 | Water |

| [M - •CH₂OH]⁺ | 129 | Hydroxymethyl radical |

| [M - •CF₃]⁺ | 91 | Trifluoromethyl radical |

Despite a comprehensive search for scientific literature, specific experimental data for the advanced analytical and spectroscopic characterization of This compound is not available in publicly accessible research. Detailed research findings, including specific vibrational frequencies, crystallographic data, and chromatographic separation parameters for this particular compound, have not been published.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the detailed data tables and specific research findings as requested for the following sections:

Chromatographic Methods for Purity and Enantiomeric Excess Determination

While the principles of these analytical techniques are well-established for characterizing chemical compounds, the application and resulting data for this compound specifically are absent from the available scientific literature. Creating an article without this specific data would require fabricating results, which falls outside the scope of providing accurate and factual information.

General Principles of a Hypothetical Characterization

For context, a brief overview of how these techniques would theoretically be applied to characterize this compound is provided below. Please note, the specific data points (e.g., wavenumbers, lattice parameters, retention times) are absent as they are not publicly available.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and structural features of a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A very broad and strong band would be anticipated in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching vibrations of the three hydroxyl groups, which would likely be involved in hydrogen bonding. libretexts.orglibretexts.org Strong absorptions corresponding to C-F stretching vibrations of the trifluoromethyl (CF₃) group would be expected in the 1350-1120 cm⁻¹ range. libretexts.org Additionally, C-O stretching bands would appear in the 1260-1050 cm⁻¹ region, and C-H stretching from the propanetriol backbone would be observed around 2960-2850 cm⁻¹. libretexts.org

Raman Spectroscopy : As a complementary technique, Raman spectroscopy would also probe the molecular vibrations. The C-C backbone and C-F symmetric stretching modes would likely provide distinct and measurable signals. Unlike IR spectroscopy, Raman is often less sensitive to O-H vibrations but can provide a clearer picture of the carbon skeleton and the symmetric vibrations of substituent groups. s-a-s.org

X-ray Crystallography for Solid-State Structural Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the crystal packing arrangement and map the network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules in the crystal lattice. This data would be crucial for understanding the solid-state conformation and intermolecular interactions dictated by the hydroxyl and trifluoromethyl groups.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating its enantiomers.

Purity Determination : High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column (such as a C18), could be employed to determine the chemical purity of this compound. A suitable mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to separate the target compound from any impurities or starting materials. Detection could be achieved using a refractive index detector (RID), as the compound lacks a strong UV chromophore.

Enantiomeric Excess (e.e.) Determination : Since the central carbon atom bonded to the trifluoromethyl group is a stereocenter, this compound is a chiral molecule. To separate the (R)- and (S)-enantiomers and determine the enantiomeric excess of a sample, chiral chromatography would be necessary. This would involve using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). phenomenex.comnih.gov Polysaccharide-based or cyclodextrin-based chiral columns are common choices for separating chiral alcohols. nih.gov The development of a specific method would require screening various chiral columns and mobile phases to achieve baseline separation of the two enantiomers. phenomenex.com

Without published experimental results, any further detail would be speculative.

Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl 1,2,3 Propanetriol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. jns.edu.afarxiv.org For a molecule like 2-(Trifluoromethyl)-1,2,3-propanetriol, DFT calculations would be invaluable in providing a foundational understanding of its chemical behavior.

Electronic Structure and Reactivity Predictions

At present, there are no specific studies detailing the electronic structure or reactivity of this compound using DFT. Such a study would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. This information would elucidate how the electron-withdrawing trifluoromethyl group influences the electron density across the propanetriol backbone and affects its reactivity towards electrophiles and nucleophiles.

Reaction Mechanism Elucidation and Energy Profiles

DFT is also a key tool for elucidating reaction mechanisms and calculating the energy profiles of chemical transformations. arxiv.org For this compound, this could involve studying its synthesis, degradation pathways, or its interactions with biological targets. The lack of published research in this area means that the energetic favorability and kinetic barriers of reactions involving this compound remain theoretically uncharacterized.

Spectroscopic Property Prediction

Computational methods, including DFT, are frequently used to predict spectroscopic properties such as NMR, IR, and Raman spectra. These predictions are instrumental in the identification and characterization of novel compounds. While experimental synthesis of related compounds has been reported, there are no available theoretical predictions of the spectroscopic signatures for this compound to aid in its experimental identification.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.comhw.ac.uk For this compound, MD simulations could reveal how the bulky and electronegative trifluoromethyl group affects the flexibility of the propanetriol backbone and its hydrogen bonding network in different solvents. Studies on similar molecules, such as trifluoroethanol, have demonstrated the utility of MD in understanding solvent effects, but this has not been extended to the target molecule. uq.edu.au

Applications in Advanced Synthetic Methodologies and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The stereochemistry of a molecule can significantly impact its biological activity. nih.gov The synthesis of enantiomerically pure compounds containing trifluoromethyl-substituted stereogenic centers is a significant area of research. nih.govresearchgate.net

The structure of 2-(Trifluoromethyl)-1,2,3-propanetriol, featuring a trifluoromethyl group and multiple hydroxyl functionalities, makes it a potentially valuable chiral synthon. While specific examples of its direct use in complex molecule synthesis are not extensively documented, the principles of asymmetric synthesis suggest its utility. For instance, methods for the enantioselective synthesis of α-trifluoromethyl amines and alcohols often rely on the use of chiral auxiliaries or catalysts to control stereochemistry. nih.govorganic-chemistry.orgnih.gov The inherent chirality of this compound could be exploited to direct the stereochemical outcome of reactions, eliminating the need for external chiral sources.

The diastereoselective and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center has been demonstrated using polyfluoroallyl boronates, highlighting the intricate stereochemical control achievable in fluorinated systems. nih.gov The hydroxyl groups in this compound can be selectively protected or activated to allow for sequential reactions, leading to the construction of complex molecular architectures with defined stereochemistry.

Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Building Block

| Transformation | Potential Product | Significance |

| Etherification | Chiral ethers | Solvents, ligands for asymmetric catalysis |

| Esterification | Chiral esters | Intermediates in pharmaceutical synthesis |

| Nucleophilic substitution | Introduction of new functional groups | Diversification of molecular scaffolds |

| Oxidation/Reduction | Access to different oxidation states | Synthesis of aldehydes, ketones, or carboxylic acids |

Role in the Development of Fluorinated Functional Materials

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netplasticsengineering.orgnih.gov These properties are a direct result of the strong carbon-fluorine bond. researchgate.net The incorporation of trifluoromethyl groups into polymers can further enhance these characteristics.

This compound can serve as a monomer or a cross-linking agent in the synthesis of novel fluorinated polymers. The hydroxyl groups can be functionalized with polymerizable groups, such as acrylates or epoxides, to enable its incorporation into polymer chains. The presence of the trifluoromethyl group is expected to impart several desirable properties to the resulting materials.

Key Properties Imparted by the Trifluoromethyl Group:

Increased Hydrophobicity: The trifluoromethyl group can significantly increase the water-repellency of a material.

Chemical Inertness: Fluorinated polymers are resistant to a wide range of chemicals. researchgate.netplasticsengineering.org

Low Refractive Index: The presence of fluorine can lower the refractive index of a material, which is beneficial for optical applications.

Low Dielectric Constant: This property is advantageous for applications in microelectronics. researchgate.net

The development of advanced materials with tailored properties is a key focus of materials science. fluoropolymers.eu The use of monomers like this compound allows for the precise control of the chemical composition and structure of fluoropolymers, leading to materials with optimized performance for specific applications, such as coatings, membranes, and electronic components. nih.govresearchgate.net

Investigation as Components in Novel Solvent Systems

The search for "green" or environmentally benign solvents is a major driver in sustainable chemistry. nih.gov Glycerol (B35011), a byproduct of biodiesel production, is an attractive green solvent due to its low toxicity, biodegradability, and high boiling point. nih.gov However, its high viscosity can be a limitation in some applications.

Chemical modification of glycerol, such as the introduction of a trifluoromethyl group to form this compound, can modulate its physical and chemical properties as a solvent. The trifluoromethyl group is expected to decrease the hydrogen bonding network of the glycerol backbone, potentially leading to a lower viscosity. Furthermore, the fluorinated nature of the molecule can enhance its ability to dissolve fluorinated compounds, making it a potentially useful solvent for reactions involving such species.

Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have emerged as a promising class of green solvents. nih.gov this compound, with its multiple hydroxyl groups, could act as a hydrogen bond donor in the formation of novel DESs. The properties of these DESs could be fine-tuned by varying the hydrogen bond acceptor, opening up possibilities for their use in a wide range of chemical processes.

Development and Application of Research Probes

19F NMR Probes for Mechanistic Chemical Studies

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure, dynamics, and interactions. researchgate.netresearchgate.net The ¹⁹F nucleus has a high sensitivity and a large chemical shift range, making it an excellent probe for monitoring changes in the local chemical environment. researchgate.netwalshmedicalmedia.com The absence of endogenous fluorine in most biological systems eliminates background signals, further enhancing its utility. nih.gov

This compound can be chemically modified to create ¹⁹F NMR probes for various applications. For example, one of the hydroxyl groups could be functionalized with a reactive group that can bind to a specific target molecule. Upon binding, the chemical environment of the trifluoromethyl group would change, leading to a shift in its ¹⁹F NMR signal. This change can be used to study binding events, enzyme kinetics, or other dynamic processes. ichorlifesciences.comrsc.orgmdpi.com